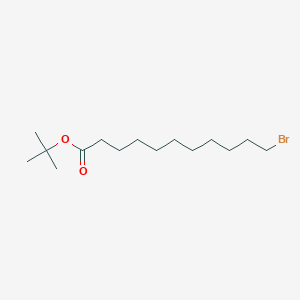

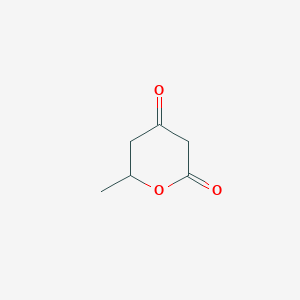

6-Methyloxane-2,4-dione

Overview

Description

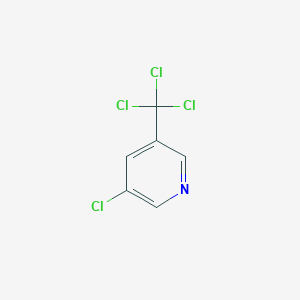

6-Methyloxane-2,4-dione, also known as 6-methyl-2,4-pyridinedione, is a heterocyclic organic compound with the molecular formula C6H7NO2. It has a molecular weight of 128.13 g/mol .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, thiazolidine-2,4-dione derivatives have been synthesized as CDK6 inhibitors for anticancer activity . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . The average mass is 128.126 Da and the monoisotopic mass is 128.047348 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 128.13 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Polymer Toughening :

- Jing and Hillmyer (2008) synthesized a derivative from L-lactide, including (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, and used it in toughening polylactide. This derivative led to high molecular weight and high Tg polymers, significantly improving the toughness of polymeric alloys of PLA (Jing & Hillmyer, 2008).

Corrosion Inhibition :

- Chafiq et al. (2020) researched spirocyclopropane derivatives, including 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro [2.5]octane-4,8-dione, as inhibitors for mild steel corrosion in acidic solutions. Their studies showed these compounds to be effective inhibitors, highlighting the importance of π-electrons and lone-pair electrons in methoxy groups (Chafiq et al., 2020).

Oxidation Mechanisms :

- Yakupova et al. (2015) investigated the oxidation of 1,4-dioxane with 5-amino-6-methyluracil, which resulted in several major products, including 6-hydroxy-5-hydroxyimino-6-methyldihydropyrimidine-2,4(1H,3H)-dione. This study proposed a radical chain reaction mechanism for the oxidation process (Yakupova et al., 2015).

Ring-Opening Polymerization :

- Pounder and Dove (2010) reported the synthesis of derivatives from L-malic acid, including 3,6-(S)-[di(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione, and their use in ring-opening polymerization studies. These compounds contributed to the development of hydrophilic poly(glycolic-co-malic acid)s (PGMAs) through controlled polymerization (Pounder & Dove, 2010).

Ketene-Ketene Interconversion :

- Koch, Blanch, and Wentrup (2014) studied 6-carbonylcyclohexa-2,4-dienone and its thermolysis, which involved ketenes like 6-oxocyclohexa-2,4-dienylidene. This research provided insight into the interconversion mechanisms of these compounds (Koch, Blanch, & Wentrup, 2014).

Synthesis of Pyridinediones :

- Rubinov, Zheldakova, and Rubinova (2004) synthesized N-substituted 6-methylpyridine-3-carboxylic acids and tetrahydro-pyridine-2,4-diones from 5-acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. Their work contributed to the field of organic synthesis and the development of pyridinediones (Rubinov, Zheldakova, & Rubinova, 2004).

Metal Ion Catalyzed Oxidations :

- Siaens, Keukeleire, and Verzele (1977) investigated the metal ion catalyzed oxidation of hexahydrocolupulone, involving compounds like 4-hydroxyhexahydrocolupulone and tetrahydrocohulupone, contributing to the understanding of metal ion catalysis in organic reactions (Siaens, Keukeleire, & Verzele, 1977).

Mechanism of Action

Safety and Hazards

6-Methyloxane-2,4-dione can cause serious eye irritation. Precautionary measures include washing skin thoroughly after handling and wearing eye protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .

Future Directions

While specific future directions for 6-Methyloxane-2,4-dione were not found in the search results, thiazolidin-2,4-dione and its derivatives have generated special interest due to their synthetic chemistry and their existence in pharmacologically dynamic natural products and powerful agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

6-methyloxane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-2-5(7)3-6(8)9-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVIHKCBKAOTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517769, DTXSID50902888 | |

| Record name | 6-Methyloxane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3464 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85825-79-2 | |

| Record name | 6-Methyloxane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-5H,6H,7H-furo[2,3-f]indol-6-one](/img/structure/B3057799.png)

![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3057800.png)

![2-Butenoic acid, 4-[(2-ethylhexyl)amino]-4-oxo-, (2Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B3057802.png)